1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane
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Overview
Description
1-(Methylsulfonyl)-1,7-diazaspiro[44]nonane is a unique chemical compound characterized by its spirocyclic structure, which includes a diazaspiro core and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diaza compound with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The diaza core can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, while the diaza core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,7-Dioxaspiro[4.4]nonane: Shares the spirocyclic core but differs in the presence of oxygen atoms instead of nitrogen.
5-Azoniaspiro[4.4]nonane: Contains a quaternary ammonium group, making it more stable in alkaline conditions.
Uniqueness: 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane is unique due to the presence of both the diaza core and the methylsulfonyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other spirocyclic compounds, making it a valuable scaffold for further research and development .
Properties
Molecular Formula |
C8H16N2O2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-methylsulfonyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-2-3-8(10)4-5-9-7-8/h9H,2-7H2,1H3 |
InChI Key |
LLGZOTAWGFNEQO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC12CCNC2 |
Origin of Product |
United States |
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